5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Descripción
5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a pyrazolo[1,5-a]pyrimidine derivative characterized by a cyclopropyl substituent at position 5, a difluoromethyl group at position 7, and a carboxylic acid moiety at position 3. It serves as a precursor for synthesizing bioactive molecules, such as small-molecule chaperones targeting glucocerebrosidase . Analytical data for this compound includes:
- ¹H NMR (DMSO-d6): δ 2.62 (s, 3H), 2.73 (s, 3H), 2.89 (d, J=4.7 Hz, 3H), 7.10 (s, 1H), 7.95 (q, J=4.7 Hz, 1H), 8.48 (s, 1H)
- LC-MS: Retention time = 3.71 min
- HRMS: m/z 205.1085 (calculated: 205.1084 for C₁₀H₁₃N₄O⁺) .
Commercially, it has been discontinued by suppliers like CymitQuimica, limiting its accessibility for research .
Propiedades
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O2/c12-9(13)8-3-7(5-1-2-5)15-10-6(11(17)18)4-14-16(8)10/h3-5,9H,1-2H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZCLQRJWLKGDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438227-80-6 | |
| Record name | 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
The synthesis of 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing the difluoromethyl group . One common method involves the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione in the presence of acetic acid . This reaction yields the desired pyrazolo[1,5-a]pyrimidine derivative with high regioselectivity.
Análisis De Reacciones Químicas
5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of bacterial growth or induction of cell death in cancer cells .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives exhibit diverse biological activities, influenced by substituents at positions 5, 7, and 3. Below, the target compound is compared with key analogs based on structural variations, physicochemical properties, and applications.
Substituent Variations at Position 7
Table 1: Difluoromethyl vs. Trifluoromethyl Substituents
Substituent Variations at Position 5
Table 2: Cyclopropyl vs. Aryl/Substituted Aryl Groups
Core Structure Modifications
Table 3: Pyrazolo[1,5-a]pyrimidine vs. Tetrahydro or Triazolo Derivatives
Functional Group Variations at Position 3
Table 4: Carboxylic Acid vs. Carboxamide Derivatives
- Impact: Carboxamides improve bioavailability by masking the acidic proton, while amino-substituted analogs enable targeted protease inhibition .
Actividad Biológica
5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H9F2N3O2
- Molecular Weight : 253.06573 g/mol
- SMILES Notation : C1CC1C2=NC3=CC(=NN3C(=C2)C(F)F)C(=O)O
The compound features a unique pyrazolo-pyrimidine scaffold, which is known for its role in inhibiting cyclin-dependent kinases (CDKs), a crucial target in cancer therapy.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often act as inhibitors of CDK enzymes. These enzymes are pivotal in regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The structural similarity of these compounds to adenosine triphosphate (ATP) allows them to effectively compete for binding sites on CDKs.
Antitumor Activity
A study highlighted the synthesis and biological evaluation of various pyrazolo[3,4-d]pyrimidine derivatives, including those similar to this compound. These compounds demonstrated significant cytotoxicity against several cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 14 | MCF-7 | 45 |
| 14 | HCT-116 | 6 |
| 14 | HepG-2 | 48 |
| Sorafenib | MCF-7 | 144 |
| Sorafenib | HCT-116 | 176 |
The IC50 values indicate that the synthesized compounds exhibit superior activity compared to the reference drug sorafenib, particularly against MCF-7 and HCT-116 cell lines .
Inhibition of CDK2
The compound's ability to inhibit CDK2 was tested alongside other derivatives. The most potent inhibitors showed IC50 values significantly lower than that of sorafenib, suggesting a strong potential for therapeutic use in oncology. For example:
| Compound | CDK2 IC50 (µM) |
|---|---|
| Compound 14 | 0.057 ± 0.003 |
| Sorafenib | 0.184 ± 0.01 |
These findings confirm the effectiveness of these compounds as dual-action agents capable of inducing apoptosis while inhibiting cell proliferation .
Case Studies
A notable case study involved the evaluation of various pyrazolo[3,4-d]pyrimidine derivatives in vivo. These studies demonstrated not only the efficacy against tumor growth but also an acceptable safety profile in animal models. The compounds were administered at varying doses, and their effects on tumor size were monitored over time.
Study Design Highlights:
- Animal Model : Xenograft models using human cancer cell lines.
- Treatment Regimen : Compounds administered bi-weekly.
- Endpoints : Tumor size reduction, survival rates, and histopathological analysis.
Results indicated promising tumor regression rates with minimal side effects compared to traditional chemotherapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
